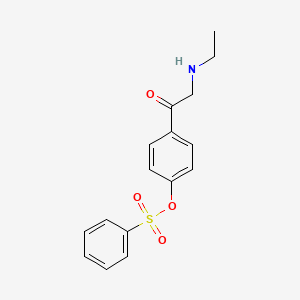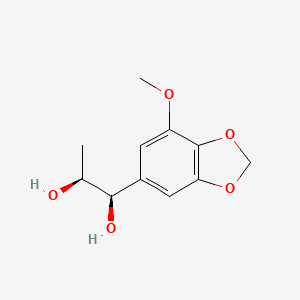
2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol typically involves the reaction of primary allylamines with aryl isothiocyanates. This reaction proceeds via sequential thiourea formation and intramolecular sulfa-Michael reaction in a one-pot process . The reaction conditions often include the use of solvents such as ethanol and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole Derivatives: These compounds share a similar thiadiazine ring structure and exhibit comparable biological activities.
Thiazole Derivatives: These compounds also contain sulfur and nitrogen atoms in their ring structure and have diverse biological activities.
Uniqueness: 2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol is unique due to its specific substitution pattern and the presence of both amino and thiol functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
877168-25-7 |
|---|---|
Molekularformel |
C9H11N3S2 |
Molekulargewicht |
225.3 g/mol |
IUPAC-Name |
2-amino-6-phenyl-4,5-dihydro-1,3,4-thiadiazine-6-thiol |
InChI |
InChI=1S/C9H11N3S2/c10-8-12-11-6-9(13,14-8)7-4-2-1-3-5-7/h1-5,11,13H,6H2,(H2,10,12) |
InChI-Schlüssel |
AMGJXODKYMQEJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC(=NN1)N)(C2=CC=CC=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)





![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)


![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)

![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B14183068.png)
![4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol](/img/structure/B14183069.png)

